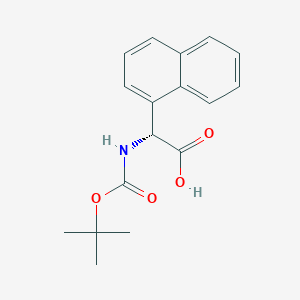
(R)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the naphthyl group. One common method involves the reaction of ®-2-amino-2-(naphthalen-1-yl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: ®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)ethanol.
Substitution: ®-2-amino-2-(naphthalen-1-yl)acetic acid.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions due to its chiral nature.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid depends on its application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides protection during synthesis, which can be removed to reveal the active amine group that interacts with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid
- ®-3-((tert-Butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a Boc-protected amino group and a naphthyl group. This combination makes it particularly useful in asymmetric synthesis and as a chiral building block in pharmaceutical research.
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid, also known as N-Boc-1-Naphthylalanine, is an amino acid derivative with potential applications in medicinal chemistry and drug development. This compound exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor modulation.
- Molecular Formula : C₁₈H₂₁NO₄
- Molecular Weight : 315.36 g/mol
- CAS Number : 76932-48-4
- InChIKey : KHHIGWRTNILXLL-OAHLLOKOSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with specific proteins and its effects on cellular pathways.
Enzyme Inhibition
Research indicates that this compound acts as a reversible inhibitor for certain proteases, including those involved in viral replication. For instance, studies have shown that derivatives of this compound can inhibit the activity of the coronavirus 3CL protease, which is crucial for viral replication processes. The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene moiety can enhance inhibitory potency.
Receptor Modulation
The compound has also been investigated for its potential to modulate various receptors, including those involved in neurotransmission and cell signaling. For example, it has been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a significant role in mediating the effects of environmental toxins and regulating immune responses.
Data Table: Biological Activity Summary
Case Study 1: Inhibition of Coronavirus Protease
A study conducted by researchers aimed at discovering inhibitors for the coronavirus 3CL protease demonstrated that this compound derivatives exhibited significant inhibitory effects. The IC50 values for some derivatives were reported in the nanomolar range, indicating strong potential for therapeutic applications against viral infections.
Case Study 2: Modulation of Aryl Hydrocarbon Receptor
Another investigation focused on the interaction of this compound with the AhR. Researchers found that specific modifications to the naphthalene ring enhanced binding affinity and receptor activation. This modulation could lead to new therapeutic strategies for diseases related to immune dysfunction or cancer.
Properties
CAS No. |
146621-91-2 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI Key |
HRBQDQOOFCWHTR-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















